
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide, also known as CMPT, is a chemical compound that has been widely studied for its potential therapeutic applications. CMPT is a member of the class of compounds known as thioxanthones, which have been shown to possess a variety of biological activities, including anticancer, antiviral, and anti-inflammatory effects. In
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related chemical structures has been a subject of interest, focusing on their structural characterization through single crystal diffraction, which aids in understanding the molecular conformation and crystalline properties of these compounds. Such studies provide foundational knowledge for further exploration of their applications in various fields, including materials science and pharmacology (Kariuki et al., 2021).
Electrochemical and Electrochromic Materials
Research into donor-acceptor polymeric electrochromic materials, incorporating thiophene derivatives, highlights the potential of these compounds in the development of new electrochromic devices. This involves the synthesis of novel monomers and polymers characterized by their electrochemical properties, opening avenues for applications in NIR electrochromic devices (Zhao et al., 2014).
Antimicrobial and Antipathogenic Properties
The synthesis and evaluation of new thiourea derivatives, including those with chlorophenyl and methylphenyl moieties, have shown significant antimicrobial and antipathogenic activities. This research underscores the potential of such compounds in developing novel anti-microbial agents with antibiofilm properties, which is crucial for addressing biofilm-associated infections (Limban et al., 2011).
Anticancer Activity
The exploration of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents reveals the therapeutic potential of these compounds. Synthesis and structural elucidation of new series have led to the identification of compounds with promising activities against hepatocellular carcinoma cell lines, highlighting their potential in cancer therapy (Gomha et al., 2016).
Corrosion Inhibition
Studies on the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution have demonstrated the potential of these compounds as effective corrosion inhibitors. This research is pertinent to the development of novel materials that can provide long-term protection against corrosion, which is a significant issue in various industrial applications (Yadav et al., 2015).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-3-4-15(18)17(13-7-8-21(19,20)10-13)12-6-5-11(2)14(16)9-12/h5-9,13H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWRLGXYYSHZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

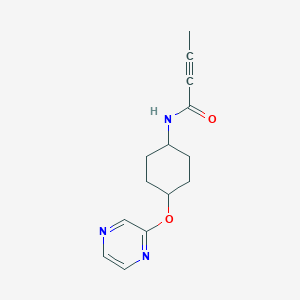

![2-[4-(4-methylphenoxy)phenoxy]acetic Acid](/img/structure/B2615298.png)
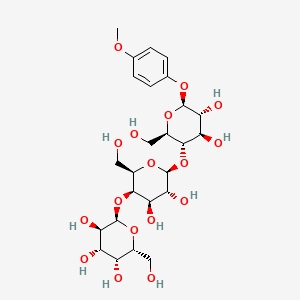
![1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2615304.png)
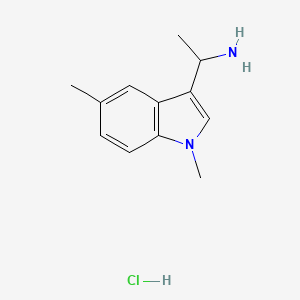
![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2615307.png)
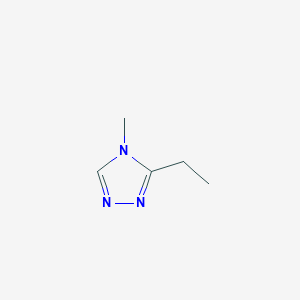
![3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2615309.png)
![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide](/img/structure/B2615310.png)
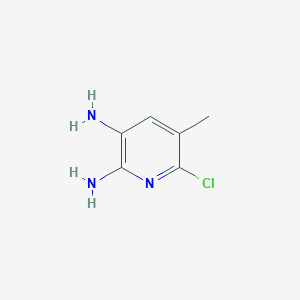
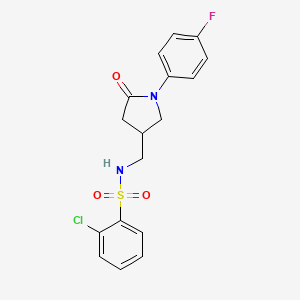
![3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2615317.png)
![(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2615318.png)